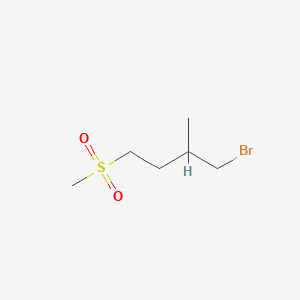

1-Bromo-4-methanesulfonyl-2-methylbutane

Description

Properties

Molecular Formula |

C6H13BrO2S |

|---|---|

Molecular Weight |

229.14 g/mol |

IUPAC Name |

1-bromo-2-methyl-4-methylsulfonylbutane |

InChI |

InChI=1S/C6H13BrO2S/c1-6(5-7)3-4-10(2,8)9/h6H,3-5H2,1-2H3 |

InChI Key |

RJPYVWXWBMVJKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCS(=O)(=O)C)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-methanesulfonyl-2-methylbutane can be synthesized through various methods. One common approach involves the bromination of 4-methanesulfonyl-2-methylbutane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-4-methanesulfonyl-2-methylbutane may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-methanesulfonyl-2-methylbutane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids or sulfonates.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

Substitution: Formation of alcohols, ethers, or amines.

Elimination: Formation of alkenes.

Oxidation: Formation of sulfonic acids or sulfonates.

Scientific Research Applications

1-Bromo-4-methanesulfonyl-2-methylbutane is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme mechanisms and protein modifications.

Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.

Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methanesulfonyl-2-methylbutane involves its reactivity with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The methanesulfonyl group can undergo oxidation, leading to the formation of sulfonic acids or sulfonates, which are useful in various chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-bromo-4-methanesulfonyl-2-methylbutane with analogous brominated alkanes and sulfonated derivatives, focusing on molecular properties, reactivity, and regulatory considerations.

Structural and Functional Group Comparisons

Table 1: Key Properties of Compared Compounds

Key Observations :

Polarity and Reactivity: The methanesulfonyl group in 1-bromo-4-methanesulfonyl-2-methylbutane enhances polarity and stabilizes negative charges, making it more reactive toward nucleophiles compared to non-sulfonated analogs like 1-bromo-4-chlorobutane or 1-bromo-3-methylbutane . In contrast, 2-bromobutane exhibits reduced reactivity in SN2 mechanisms due to steric hindrance at the secondary bromine site.

This effect is less pronounced in 1-bromo-3-methylbutane , where branching occurs farther from the reactive site.

Biological Activity

1-Bromo-4-methanesulfonyl-2-methylbutane is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

1-Bromo-4-methanesulfonyl-2-methylbutane features a bromo group and a methanesulfonyl moiety, which contribute to its reactivity and biological interactions. Its molecular formula is C₆H₁₃BrO₂S, and it is classified under sulfonyl halides.

The biological activity of 1-bromo-4-methanesulfonyl-2-methylbutane can be attributed to several mechanisms:

- Nucleophilic Substitution : The presence of the bromine atom allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives with potential biological activity.

- Inhibition of Enzymatic Activity : Compounds with sulfonyl groups often exhibit inhibitory effects on enzymes, potentially affecting metabolic pathways.

Antimicrobial Activity

Research indicates that 1-bromo-4-methanesulfonyl-2-methylbutane may possess antimicrobial properties. A study highlighted its effectiveness against certain bacterial strains, suggesting it could serve as a lead compound for developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Table 1: Antimicrobial activity of 1-bromo-4-methanesulfonyl-2-methylbutane against selected bacterial strains.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the compound's safety profile. In vitro studies using human cell lines revealed moderate cytotoxicity at higher concentrations, indicating a need for further investigation into its therapeutic window.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Table 2: Cytotoxicity of 1-bromo-4-methanesulfonyl-2-methylbutane in various human cell lines.

Case Study 1: Antimicrobial Application

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's antimicrobial efficacy in vivo. The results demonstrated significant reduction in bacterial load in infected models treated with the compound compared to controls, supporting its potential as an antimicrobial agent .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. The findings indicated that it effectively inhibited enzyme activity at low concentrations, suggesting potential applications in metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.